6-Amino-2-cyclopropylpyrimidin-4-ol
Overview
Description
6-Amino-2-cyclopropylpyrimidin-4-ol (6-ACPO) is an organic compound with a unique structure and a wide range of applications. It is used in the synthesis of various pharmaceuticals, as well as in the development of new drug candidates. 6-ACPO is also used in laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
Synthesis of α-Aminophosphonates
The Kabachnik–Fields reaction, a three-component condensation process, has been utilized to synthesize α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde. This method, promoted by phosphomolybdic acid, offers an efficient one-pot synthesis route, producing good to excellent yields under mild conditions (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Structural and Theoretical Insights into Arylsulfonylated Derivatives
A study on arylsulfonylated 2-amino-6-methylpyrimidin derivatives has revealed significant insights into their crystal structures and theoretical properties. Through single-crystal X-ray diffraction and quantum chemical analyses, these compounds have been shown to exhibit various non-covalent interactions crucial for their structural stability. Theoretical calculations have further elucidated their stability, reactivity, and other properties (Akbar Ali et al., 2021).
Antiviral Activity of Phosphonomethoxyalkoxy Derivatives
Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines has uncovered their potential as antiviral agents. These compounds, synthesized from 2,4-diamino-6-hydroxypyrimidine and similar derivatives, have shown inhibition against various herpes and retroviruses, highlighting their significance in developing new antiviral therapies (A. Holý et al., 2002).
Noncovalent Interactions in O-Benzenesulfonylated Pyrimidines
A study focusing on the synthesis of O-benzenesulfonylated pyrimidines and their structural investigation has provided valuable insights into the role of noncovalent interactions in these compounds. Utilizing density functional theory, the research has revealed how these interactions contribute to the compounds' stability and optical properties, offering potential applications in material science and pharmaceuticals (A. Ali et al., 2020).
Cyclin-Dependent Kinase Inhibition
Research into 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine derivatives has explored their use as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The synthesis and evaluation of these compounds have identified potent inhibitors, providing a foundation for developing new anticancer agents (F. Marchetti et al., 2007).
properties
IUPAC Name |
4-amino-2-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-3-6(11)10-7(9-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZHLWBCKCRMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651931 | |
Record name | 6-Amino-2-cyclopropylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-cyclopropylpyrimidin-4-ol | |
CAS RN |
954388-42-2 | |
Record name | 6-Amino-2-cyclopropylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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